[3-(Hydroxymethyl)phenyl]acetic acid
Description
Significance as a Synthetic Intermediate and Building Block
[3-(Hydroxymethyl)phenyl]acetic acid serves as a versatile building block in the synthesis of more complex molecules. The presence of two distinct functional groups, the carboxylic acid and the primary alcohol, allows for selective chemical transformations. This dual functionality enables its incorporation into a wide array of molecular scaffolds, making it a key intermediate in the preparation of various organic compounds.
The phenylacetic acid moiety is a structural motif found in a range of biologically active molecules. The incorporation of a hydroxymethyl group provides a reactive handle for further functionalization, allowing for the synthesis of derivatives with tailored properties. For instance, substituted phenylacetic acids are utilized in the development of pharmaceuticals and other bioactive compounds. The ability to modify the hydroxymethyl group through oxidation, esterification, or etherification further expands its utility as a synthetic intermediate.
Overview of Structural Features and Functional Group Reactivity in Research Contexts
The chemical behavior of this compound is dictated by its principal functional groups: the carboxylic acid and the hydroxymethyl group, both attached to a benzene (B151609) ring.
Carboxylic Acid Group (-COOH): This group is acidic and can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to an alcohol. The acidity of the carboxylic acid is influenced by the electronic effects of the substituents on the phenyl ring.
Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be oxidized to an aldehyde or a carboxylic acid. It can also participate in esterification and etherification reactions.
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing acetic acid and hydroxymethyl groups.
The interplay of these functional groups allows for a variety of chemical transformations. For example, one group can be protected while the other is being chemically modified, enabling regioselective synthesis.
Table 1: Physicochemical Properties of Phenylacetic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| This compound | C₉H₁₀O₃ | 166.17 | Not available |
| 3-Hydroxyphenylacetic acid | C₈H₈O₃ | 152.15 | 129 |
| 4-(Hydroxymethyl)phenylacetic acid | C₉H₁₀O₃ | 166.18 | 127-134 |
| Phenylacetic acid | C₈H₈O₂ | 136.15 | 76-78 |
Comparative Analysis with Positional Isomers and Structurally Related Phenolic Acids in Scientific Literature
For instance, 4-(hydroxymethyl)phenylacetic acid is noted as a versatile compound in pharmaceuticals and chemical synthesis, serving as an intermediate in the production of analgesics and anti-inflammatory agents. chemimpex.com In contrast, 3-hydroxyphenylacetic acid, a microbial metabolite of polyphenolic compounds, exhibits diverse biological activities, including interaction with neurotransmitter receptors. caymanchem.com
The different substitution patterns of the isomers also lead to variations in their synthetic accessibility and the types of derivatives that can be readily prepared. For example, the synthesis of ortho-substituted phenylacetic acid derivatives can present unique challenges and opportunities compared to their meta- and para-counterparts. inventivapharma.com
Table 2: Comparison of this compound and Related Compounds
| Compound Name | Key Structural Difference | Notable Research Area |
|---|---|---|
| This compound | Hydroxymethyl group at the meta-position | Synthetic intermediate |
| 4-(Hydroxymethyl)phenylacetic acid | Hydroxymethyl group at the para-position | Pharmaceutical intermediate chemimpex.com |
| 3-Hydroxyphenylacetic acid | Phenolic hydroxyl group at the meta-position | Microbial metabolite, neuroactivity caymanchem.com |
| Phenylacetic acid | Unsubstituted phenyl ring | Plant hormone, precursor in synthesis biosynth.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)phenyl]acetic acid |
InChI |
InChI=1S/C9H10O3/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) |
InChI Key |
QRKZQQRBRLOCFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Hydroxymethyl Phenyl Acetic Acid
Classical Organic Synthesis Approaches
Classical organic synthesis provides a robust framework for the construction of [3-(hydroxymethyl)phenyl]acetic acid from readily available aromatic precursors. These multi-step sequences require careful control of reaction conditions to achieve the desired regioselectivity and functional group transformations.
Multi-Step Conversions from Aromatic Precursors
A plausible synthetic route to this compound can be envisioned starting from common aromatic compounds such as m-toluic acid or m-xylene. One potential strategy commencing with m-toluic acid involves a sequence of reactions aimed at introducing the acetic acid moiety and converting the existing methyl group into a hydroxymethyl group.
A key intermediate in many syntheses of phenylacetic acid derivatives is the corresponding benzyl (B1604629) cyanide. nih.gov A general and widely employed method for the synthesis of phenylacetic acids is the hydrolysis of benzyl cyanides. This can be achieved under either acidic or alkaline conditions. For instance, heating benzyl cyanide with a dilute acid like sulfuric acid results in the formation of phenylacetic acid. gla.ac.uk
A multi-step synthesis for a related compound, 2-[(3,4,5-triphenyl)phenyl]acetic acid, highlights a common strategy involving the conversion of a benzyl bromide to a benzyl cyanide, followed by hydrolysis to the desired phenylacetic acid. google.com This sequence of converting a methyl group to a bromomethyl group, followed by cyanation and hydrolysis, is a cornerstone in the synthesis of such molecules.
A specific synthetic route for methyl 3-(cyanomethyl)benzoate has been detailed, starting from 3-bromomethyl-benzoic acid methyl ester and potassium cyanide in DMF. This intermediate, methyl 3-(cyanomethyl)benzoate, is a direct precursor that can be further elaborated to the target molecule.
One proposed multi-step synthesis of this compound could therefore begin with m-toluic acid. The synthetic sequence would be as follows:
Esterification of m-toluic acid to protect the carboxylic acid.
Benzylic Bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) and a radical initiator.
Cyanation of the resulting benzyl bromide with a cyanide salt to introduce the nitrile group.
Hydrolysis of both the nitrile and the ester groups to yield 3-(carboxymethyl)benzoic acid.
Selective Reduction of the aromatic carboxylic acid to the hydroxymethyl group, while leaving the acetic acid moiety intact.
Each of these steps requires careful selection of reagents and conditions to ensure high yields and minimize side reactions.
Strategies for Selective Functional Group Introduction
A significant challenge in the synthesis of this compound is the selective introduction and manipulation of the two functional groups at the meta position. The directing effects of the substituents play a crucial role in the feasibility of various synthetic strategies.
For instance, in the proposed route starting from m-toluic acid, the selective reduction of one of two carboxylic acid groups in the intermediate 3-(carboxymethyl)benzoic acid is a critical step. The selective reduction of carboxylic acids in the presence of other functional groups like nitriles and esters can be achieved using specific reagents. For example, ammonia-borane in the presence of catalytic TiCl₄ has been shown to reduce carboxylic acids to alcohols and can exhibit selectivity between aliphatic and aromatic acids. nih.gov
Another key strategic consideration is the timing of the introduction of each functional group. Starting with a precursor that already contains one of the desired functionalities, or a group that can be easily converted to it, can simplify the synthesis. The use of phase-transfer catalysis is a common strategy to improve the efficiency of reactions such as the cyanation of benzyl halides. Catalysts like tetralkylammonium salts can facilitate the reaction between the organic-soluble benzyl halide and the aqueous-soluble cyanide salt. acs.org
Modern C-H functionalization techniques offer novel strategies for the selective introduction of functional groups, potentially bypassing more traditional multi-step sequences. While direct meta-C-H functionalization is challenging, recent advances have demonstrated the feasibility of such transformations on phenol (B47542) derivatives and phenylacetic acids using specialized directing groups and catalysts. researchgate.netresearchgate.net Although not yet specifically applied to the synthesis of this compound, these methods represent a promising future direction.
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers an attractive alternative to classical organic synthesis, often providing high selectivity under mild reaction conditions. The use of whole microbial cells or isolated enzymes can enable the synthesis of complex molecules with high efficiency and reduced environmental impact.
Microbial Transformation for Analogous Phenylacetic Acid Derivatives
While the direct microbial synthesis of this compound has not been extensively reported, the microbial hydroxylation of phenylacetic acid to produce 3-hydroxyphenylacetic acid has been demonstrated. This process utilizes microorganisms of the species Rhizoctonia, Ceratobasidium, or Pellicularia. gla.ac.uk In this fermentation process, the fungus is cultivated in a nutrient medium containing phenylacetic acid, which is then hydroxylated at the meta position. gla.ac.uk
This established microbial transformation for a closely related analogue suggests the potential for a chemoenzymatic route to this compound. For example, a microbial system could potentially be used to hydroxylate 3-methylphenylacetic acid at the benzylic position.
The following table summarizes the conversion of phenylacetic acid to 3-hydroxyphenylacetic acid by various strains of Rhizoctonia solani. gla.ac.uk
| Strain | Conversion after 3 days (%) | Conversion after 7 days (%) |
| Rhizoctonia solani LU 6473 | 22.3 | 55.7 |
| Rhizoctonia solani LU 6475 | 14.7 | 80.2 |
| Rhizoctonia solani DSM 852 | 95.5 | 94.3 |
| Rhizoctonia solani DSM 843 | 51.6 | 63.1 |
Enzyme-Mediated Conversions and Specificity
The selective hydroxylation of aromatic compounds is a challenging chemical transformation that can be efficiently achieved using enzymes. bohrium.com Monooxygenases, such as cytochrome P450 enzymes, are particularly adept at catalyzing the insertion of an oxygen atom into a C-H bond with high regioselectivity and stereoselectivity. google.comnih.gov
The enzymatic hydroxylation of the benzylic position of toluene (B28343) derivatives is a known transformation. For instance, cytochrome P450 monooxygenases have been engineered to catalyze the enantioselective benzylic hydroxylation of ethylmethylbenzene isomers. nih.gov This suggests that a similar enzymatic approach could be developed for the benzylic hydroxylation of 3-methylphenylacetic acid to yield this compound.
The specificity of these enzymes is a key consideration. While wild-type enzymes may not exhibit the desired activity or selectivity, protein engineering can be employed to create mutants with improved catalytic properties for a specific substrate. The manipulation of microbial hydroxylating enzymes, in both whole-cell and cell-free systems, has been explored to control the regioselectivity and stereoselectivity of hydroxylation reactions. google.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in any synthetic process. Key parameters that can be adjusted include temperature, solvent, catalyst, and reaction time.
For the classical synthesis of this compound, several steps can be optimized. In the benzylic bromination of toluene derivatives, the choice of brominating agent (e.g., NBS, BrCCl₃), initiator, and light source can significantly impact the yield and selectivity, minimizing the formation of di- and tri-brominated byproducts. gla.ac.ukrsc.org Continuous flow photochemistry has emerged as a powerful tool for improving the safety and efficiency of such reactions. rsc.org
The cyanation of benzyl halides is another critical step. The use of phase-transfer catalysts can enhance the reaction rate and yield by facilitating the interaction between reactants in different phases. acs.org The choice of solvent and the concentration of the catalyst are important variables to optimize. acs.org
The hydrolysis of the nitrile intermediate to the carboxylic acid can be performed under acidic or basic conditions. The choice of acid or base, its concentration, and the reaction temperature can influence the reaction rate and the formation of byproducts. libretexts.orgchemguide.co.uk For example, the hydrolysis of nitriles with aqueous hydrochloric or sulfuric acid can be catalyzed by the addition of an organic-soluble strong acid, which is particularly useful for less soluble nitriles. google.com
The following table provides an example of the optimization of reaction conditions for the hydrolysis of a nitrile, highlighting the effect of pH and temperature on the reaction rate. acs.org
| Parameter | Condition | Relative Reaction Rate (%) |
| pH | 4.0 | 20 |
| 6.0 | 80 | |
| 8.0 | 100 | |
| 10.0 | 60 | |
| Temperature (°C) | 30 | 40 |
| 40 | 75 | |
| 50 | 100 | |
| 60 | 85 |
In biocatalytic processes, optimization involves factors such as pH, temperature, substrate concentration, and co-factor regeneration. For microbial transformations, the composition of the culture medium and the fermentation conditions (e.g., aeration, agitation) are critical for maximizing cell growth and product formation. gla.ac.uk
Green Chemistry Principles in Synthetic Route Design
The design of synthetic routes for this compound and related compounds is increasingly influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. These principles advocate for methodologies that are safer, more efficient, and utilize renewable resources.
Biocatalysis: A prominent green chemistry approach is the use of enzymes or whole microorganisms as catalysts. For the synthesis of related hydroxyphenylacetic acids, biocatalytic methods have shown significant promise. For example, the preparation of 3-hydroxyphenylacetic acid has been achieved through the fermentation of phenyl compounds using microorganisms of the species Rhizoctonia, Ceratobasidium, or Pellicularia. This method operates under mild, aqueous conditions and avoids the use of hazardous reagents and solvents, representing a significant green advantage over traditional chemical synthesis. Such biocatalytic hydroxylation or oxidation could potentially be adapted for the synthesis of this compound from a suitable precursor.
Atom Economy and Waste Reduction: Synthetic strategies are evaluated based on their atom economy, which measures the efficiency of incorporating starting material atoms into the final product. Routes that minimize the generation of waste are preferred. For instance, catalytic reactions, such as the Suzuki coupling, are often more atom-economical than stoichiometric reactions. Designing multi-step syntheses where intermediates are used in subsequent steps without isolation (one-pot synthesis) can also significantly reduce waste from workup and purification procedures.
Use of Safer Solvents and Reagents: A core tenet of green chemistry is the replacement of hazardous solvents and reagents with safer alternatives. Traditional organic solvents contribute to volatile organic compound (VOC) emissions and pose health risks. The pharmaceutical industry is actively seeking to replace solvents like dichloromethane (B109758) and benzene (B151609) with greener options such as water, ethanol (B145695), or supercritical carbon dioxide. In the context of synthesizing this compound, reaction steps like hydrolysis can often be performed in water, and extractions can be carried out with more environmentally benign solvents. The choice of reducing agents for converting an aldehyde to an alcohol, for example, would favor milder and more selective reagents that are easier to handle and produce less toxic waste.
Energy Efficiency: Green chemistry also emphasizes designing energy-efficient processes. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. The use of catalysis, including biocatalysis, can lower the activation energy of reactions, thereby reducing the need for high temperatures.
The following table summarizes the application of green chemistry principles to potential synthetic steps for this compound and related compounds.
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Green Principles Applied |
| Hydroxylation/Oxidation | Use of strong, stoichiometric oxidizing agents (e.g., permanganate, chromates) | Biocatalytic oxidation/hydroxylation using enzymes or microorganisms. | Use of renewable feedstocks, safer solvents (water), energy efficiency, catalysis. |
| Carbon-Carbon Bond Formation | Friedel-Crafts reactions with stoichiometric Lewis acids. | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki). | Catalysis, higher atom economy. |
| Nitrile Hydrolysis | Harsh acidic or basic conditions with high temperatures. | Enzyme-catalyzed hydrolysis (nitrilases). | Milder reaction conditions, reduced energy consumption, catalysis. |
| Solvent Usage | Use of chlorinated or aromatic solvents. | Use of water, ethanol, supercritical fluids, or solvent-free conditions. | Use of safer solvents. |
Patent Landscape Analysis of this compound and Related Hydroxyphenylacetic Acid Synthesis
The patent landscape for substituted phenylacetic acids is broad, reflecting their importance as intermediates and final products in the pharmaceutical and chemical industries. However, patents specifically claiming the synthesis of this compound are not prominent in publicly accessible databases. The patent analysis, therefore, focuses on related hydroxyphenylacetic acid derivatives and general synthetic methods applicable to this class of compounds.
Patents in this area often claim novel processes for preparing known or new phenylacetic acid derivatives with improved yield, purity, cost-effectiveness, or environmental profile. A significant portion of the patent literature is dedicated to the synthesis of hydroxyphenylacetic acids, which are key intermediates for various pharmaceuticals.
Key Patented Technologies for Related Compounds:
Biocatalytic Processes: A notable area of patent activity involves the use of microorganisms for the production of hydroxyphenylacetic acids. For example, patents have been granted for the preparation of 3-hydroxyphenylacetic acid through the cultivation of specific fungal strains in the presence of a phenyl precursor. These patents highlight the industrial interest in green and sustainable manufacturing processes.
Improved Chemical Synthesis Routes: Many patents describe modifications and improvements to traditional chemical syntheses. For instance, patents have been filed for processes to prepare 4-hydroxyphenylacetic acid starting from materials like benzyl phenyl ether or o-chlorophenol. These patents often focus on specific reaction conditions, catalysts, or purification methods that offer an advantage over prior art.
Synthesis of Functionalized Phenylacetic Acid Derivatives: A large body of patents covers the synthesis of a wide array of substituted phenylacetic acid derivatives for pharmaceutical applications. These patents may not directly involve this compound but disclose synthetic methodologies that could be adapted for its preparation. For example, a patented process for preparing substituted phenylacetic acid derivatives involves the reaction of sulfonyloxy-activated hydroxyacetic acid derivatives with aromatics. This approach avoids the use of carcinogenic bis(halogenomethyl) ethers, which can be formed in traditional chloromethylation routes, thus representing a safer synthetic alternative.
Carbonylation Reactions: Methods involving the carbonylation of benzyl chloride derivatives using palladium catalysts have also been patented. These processes provide a direct route to phenylacetic acids and their derivatives and can be applied to a variety of substituted starting materials.
Inferred Patentability for this compound Synthesis:
Given the existing patent landscape, a novel and non-obvious synthetic route to this compound could be patentable. The key to patentability would likely lie in the novelty and inventive step of the process. For example:
A highly selective and efficient biocatalytic route using a newly identified or engineered microorganism or enzyme would likely be considered novel and inventive.
A new chemical synthesis that provides a significant improvement in yield, purity, cost, or safety over predictable adaptations of existing methods could also be patentable. This might include the use of a novel catalyst system or a unique combination of reaction steps that leads to unexpected advantages.
A synthetic route that adheres to multiple green chemistry principles, demonstrating a significant reduction in environmental impact compared to conventional methods, could also be a strong candidate for patent protection.
The following table provides a summary of representative patent trends for the synthesis of hydroxyphenylacetic acids and related compounds.
| Patent Focus Area | Example of Patented Technology | Potential Application to this compound |
| Biocatalysis | Fermentative production of 3-hydroxyphenylacetic acid using Rhizoctonia solani. | Development of a biocatalytic process for the selective hydroxymethylation of a suitable precursor. |
| Process Improvement | Synthesis of 4-hydroxyphenylacetic acid from 4-benzyloxybenzyl chloride. | A novel multi-step synthesis starting from an readily available, functionalized toluene derivative. |
| Safer Reagents | Friedel-Crafts reaction with sulfonyloxy-activated hydroxyacetic acid derivatives to avoid carcinogenic byproducts. | Adaptation of this methodology to introduce the acetic acid moiety onto a 3-(hydroxymethyl)benzene core. |
| Catalytic Methods | Palladium-catalyzed carbonylation of benzyl chlorides. | Carbonylation of 3-(hydroxymethyl)benzyl chloride to directly form the target acid. |
Chemical Reactivity and Mechanistic Transformations of 3 Hydroxymethyl Phenyl Acetic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for nucleophilic acyl substitution reactions, allowing for the formation of esters and amides, which are fundamental transformations in organic synthesis.
Esterification Reactions and Kinetic Studies
The conversion of the carboxylic acid group of [3-(hydroxymethyl)phenyl]acetic acid to an ester is a common and synthetically useful transformation. The most prevalent method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent, and/or water is removed as it is formed. masterorganicchemistry.comlibretexts.org
The mechanism of Fischer esterification proceeds through several reversible steps. Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol, acting as a nucleophile, then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting protonated ester yields the final ester product and regenerates the acid catalyst. masterorganicchemistry.com
Kinetic studies on the esterification of substituted phenylacetic acids have provided insights into the factors influencing reaction rates. For the esterification of (4-methoxyphenyl)acetic acid with 1-bromobutane (B133212) using phase-transfer catalysis, the reaction rate was found to be dependent on the concentrations of the reactants and the catalyst. acs.org The effect of temperature on the reaction kinetics was also studied, allowing for the determination of activation energies. acs.org In another study, the esterification of phenylacetic acid with p-cresol (B1678582) catalyzed by H-β zeolite under microwave irradiation was investigated. acs.org The reaction kinetics were modeled using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, and the experimental data showed good agreement with the simulated values. acs.org Increasing the reaction temperature was found to increase the rate constant and the conversion of the carboxylic acid. uobaghdad.edu.iq
| Catalyst System | Reactants | Key Findings |
|---|---|---|
| Acid Catalyst (e.g., H₂SO₄, TsOH) | Alcohol (often as solvent) | Equilibrium-driven reaction; rate enhanced by protonation of the carbonyl group. masterorganicchemistry.commasterorganicchemistry.com |
| Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | (4-methoxyphenyl)acetic acid, 1-bromobutane | Reaction rate is a function of reactant and catalyst concentrations; activation energies can be evaluated. acs.org |
| H-β Zeolite (Microwave Irradiation) | Phenylacetic acid, p-cresol | Microwave heating enhances reaction rates; kinetics can be modeled by the LHHW formalism. acs.org |
| Metal Cation-Exchanged Montmorillonite Nanoclays | Phenylacetic acid, p-cresol | Catalytic activity varies with the metal cation (Al³⁺ being highly active); yield is dependent on catalyst amount and reaction time. nih.gov |
Amidation Reactions and Mechanistic Pathways
The formation of amides from the carboxylic acid moiety of this compound is another crucial transformation. Direct amidation by reacting the carboxylic acid with an amine is challenging because the basic amine can deprotonate the acidic carboxylic acid, forming a non-reactive ammonium (B1175870) carboxylate salt. libretexts.orgmdpi.com To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off the water formed and shift the equilibrium towards the amide. libretexts.org
However, for more sensitive substrates, milder conditions are required, which typically involve the use of coupling agents or catalysts. nih.gov Catalytic direct amidation methods are highly desirable as they are more atom-economical. catalyticamidation.info A variety of catalysts, including those based on boron and titanium, have been developed to facilitate this transformation under milder conditions. catalyticamidation.inforsc.org For instance, a study on the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives found that nickel(II) chloride (NiCl₂) is an effective catalyst, leading to moderate to excellent yields. nih.gov The study noted that the electronic and steric effects of substituents on the phenyl ring significantly influence the reaction yield. nih.gov
The proposed mechanism for catalyzed direct amidation often involves the activation of the carboxylic acid. In the case of boronic acid catalysts, it is suggested that an acyloxyboronic acid intermediate is formed, which is more susceptible to nucleophilic attack by the amine. encyclopedia.pub Similarly, with a titanium tetrafluoride (TiF₄) catalyst, it is hypothesized that the amine attacks the titanium-complexed carbonyl carbon of the carboxylic acid. rsc.org A general challenge in these catalytic systems is the removal of water, which is a byproduct of the reaction, to drive the equilibrium towards the product. mdpi.comencyclopedia.pub
| Method | Conditions/Catalyst | Mechanistic Insight |
|---|---|---|
| Thermal Amidation | High temperature (>160°C) | Overcomes the formation of unreactive ammonium carboxylate salt by removing water. mdpi.comencyclopedia.pub |
| Catalytic Direct Amidation | NiCl₂ | Efficient for phenylacetic acid derivatives; yields are sensitive to steric and electronic effects. nih.gov |
| Catalytic Direct Amidation | Boron-derived catalysts (e.g., boronic acids) | Proceeds through the formation of activated boron-containing intermediates. mdpi.comencyclopedia.pub |
| Catalytic Direct Amidation | Titanium tetrafluoride (TiF₄) | The amine likely attacks the titanium-complexed carbonyl carbon of the carboxylic acid. rsc.org |
| Coupling Agents | Dicyclohexylcarbodiimide (B1669883) (DCC) | The carboxylic acid adds to the DCC molecule, forming a good leaving group that is subsequently displaced by the amine. libretexts.org |
Transformations Involving the Hydroxymethyl Group
The hydroxymethyl group, being a primary benzylic alcohol, is amenable to a range of transformations, including oxidation, reduction, and derivatization to ethers and esters.
Selective Oxidation and Reduction Reactions
Selective oxidation of the hydroxymethyl group in this compound to the corresponding aldehyde, 3-(formylphenyl)acetic acid, requires mild conditions to prevent over-oxidation to the carboxylic acid, which would result in isophthalic acid. A variety of chemoselective methods are available for the oxidation of benzylic alcohols. nih.gov Metal-free photochemical approaches, for example using Eosin Y as a photocatalyst and molecular oxygen as the oxidant, have been shown to efficiently oxidize benzyl (B1604629) alcohols to aldehydes with good functional-group tolerance and chemoselectivity. organic-chemistry.org Another approach involves the use of a catalyst formed from sodium molybdate (B1676688) activated by hydrogen peroxide, which provides an environmentally safer alternative to traditional heavy-metal reagents like pyridinium (B92312) chlorochromate (PCC). gordon.edu Over-oxidation to the carboxylic acid can be a competing reaction, and careful control of reaction time is crucial for maximizing the yield of the aldehyde. rsc.org
The reduction of the hydroxymethyl group is less commonly explored as it is already in a reduced state. However, if desired, further reduction to a methyl group could be achieved, though this would require harsh conditions that would likely also reduce the carboxylic acid. The selective reduction of the carboxylic acid in the presence of the hydroxymethyl group is a more common synthetic challenge and typically requires the use of specific reducing agents like borane (B79455) (BH₃) or its complexes, which are known to selectively reduce carboxylic acids over alcohols.
Etherification and Esterification at the Hydroxyl Site
The hydroxymethyl group can be readily converted into an ether through reactions such as the Williamson ether synthesis. wikipedia.orglibretexts.org This method involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with a primary alkyl halide. masterorganicchemistry.com Given that the carboxylic acid proton is significantly more acidic than the hydroxyl proton, it would be necessary to first protect the carboxylic acid group (e.g., as an ester) before attempting to deprotonate the hydroxymethyl group for etherification. An alternative approach for the selective etherification of benzyl alcohols in the presence of other hydroxyl groups involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in methanol (B129727) or ethanol (B145695). organic-chemistry.org
Esterification at the hydroxyl site can be achieved by reacting this compound with an acyl chloride or an acid anhydride. This reaction would likely require the pre-activation of the carboxylic acid as a less reactive derivative (e.g., an ester) to prevent intramolecular reactions or polymerization. The hydroxyl group is generally less nucleophilic than an amine but can react under appropriate conditions, often in the presence of a base like pyridine (B92270) to neutralize the acid byproduct.
Aromatic Ring Modifications
The aromatic ring of this compound possesses two substituents that influence its reactivity towards modification: a hydroxymethyl group (-CH2OH) and a carboxymethyl group (-CH2COOH). These groups, positioned meta to each other, dictate the regioselectivity of substitution reactions and enable various catalyzed transformations.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The outcome of these reactions on a substituted benzene (B151609), such as this compound, is determined by the electronic properties of the existing substituents. chemistrytalk.org
The two substituents on the ring are:
-CH2OH (Hydroxymethyl group): This group is analogous to an alkyl group. Alkyl groups are weakly electron-donating through an inductive effect (+I). lumenlearning.com As electron-donating groups, they are classified as "activating" groups, meaning they make the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. wikipedia.org They direct incoming electrophiles to the ortho and para positions. libretexts.orgsavemyexams.com
-CH2COOH (Carboxymethyl group): The carboxyl group (-COOH) is strongly electron-withdrawing. numberanalytics.com However, the presence of the insulating methylene (B1212753) (-CH2-) bridge prevents direct resonance withdrawal from the ring. The primary influence is a weak electron-withdrawing inductive effect (-I), making the group a weak deactivator. Weakly deactivating groups direct incoming electrophiles to the meta position relative to themselves. wikipedia.org
When both an activating and a deactivating group are present on the ring, the activating group's directing effect generally dominates the regiochemical outcome. lumenlearning.com For this compound, the weakly activating -CH2OH group will therefore control the position of substitution.
The table below summarizes the expected directing effects for an incoming electrophile (E+).
| Ring Position | Influence of -CH2OH (at C1) | Influence of -CH2COOH (at C3) | Combined Effect & Predicted Outcome |
|---|---|---|---|
| 2 | Ortho (Activated) | Ortho (Deactivated) | Possible, but minor product due to some steric hindrance |
| 4 | Para (Activated) | Ortho (Deactivated) | Major Product (Electronically favored) |
| 5 | Meta (Deactivated) | Meta (Favored by deactivator) | Minor Product (Dominated by activating group) |
| 6 | Ortho (Activated) | Para (Deactivated) | Major Product (Electronically favored) |
Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to yield primarily a mixture of 4- and 6-substituted products.
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. acs.org While direct examples involving this compound are not extensively documented, reactions on closely related phenylacetic acid substrates demonstrate the potential for such transformations.
A significant advancement is the direct C-H functionalization of the aromatic ring, which avoids the need for pre-functionalized starting materials. Research has demonstrated the palladium-catalyzed meta-C-H arylation of free phenylacetic acid using a transient mediator. This methodology allows for the direct formation of a biaryl bond at the meta position, which is typically difficult to achieve. The reaction proceeds with high efficiency for a range of phenylacetic acids and aryl iodides.
Below is a table summarizing representative findings for this meta-arylation on related substrates.
| Phenylacetic Acid Substrate | Aryl Iodide Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| Phenylacetic acid | 1-iodo-2-nitrobenzene | Pd(OAc)2, Ligand, Mediator | 85% (mono- and di-arylated mixture) |
| 2-Methylphenylacetic acid | 1-iodo-2-nitrobenzene | Pd(OAc)2, Ligand, Mediator | 80% |
| 3-Methoxyphenylacetic acid | 1-iodo-2-nitrobenzene | Pd(OAc)2, Ligand, Mediator | 91% |
| 4-Fluorophenylacetic acid | 1-iodo-2-nitrobenzene | Pd(OAc)2, Ligand, Mediator | 75% |
| Mandelic acid derivative | 1-iodo-4-cyanobenzene | Pd(OAc)2, Ligand, Mediator | 70% |
Furthermore, the functional groups of this compound can be modified to participate in classic cross-coupling reactions. For instance, the hydroxymethyl group (-CH2OH) can be converted into a more effective leaving group, such as a triflate (-CH2OTf) or a halide (-CH2Br). This transformation would enable participation in reactions like the Suzuki-Miyaura coupling, which typically couples an organohalide or triflate with an organoboron compound in the presence of a palladium catalyst. organic-chemistry.orgnih.gov Similarly, converting the alcohol to a sulfamate (B1201201) or carbamate (B1207046) could allow for nickel-catalyzed Suzuki-Miyaura couplings. nih.gov
Derivatives, Analogues, and Structure Reactivity Relationships
Synthesis of Advanced Derivatives
The presence of the carboxylic acid and hydroxymethyl groups on the phenylacetic acid backbone allows for the straightforward synthesis of various advanced derivatives. These modifications are primarily aimed at altering the molecule's polarity, steric bulk, and hydrogen bonding capabilities, which in turn can influence its reactivity and interactions with biological systems.
Esterification of the carboxylic acid moiety of [3-(Hydroxymethyl)phenyl]acetic acid is a common strategy to mask the acidic proton and increase lipophilicity. A variety of methods can be employed for this transformation.
One straightforward approach involves the acid-catalyzed reaction of this compound with an alcohol. For instance, the reaction with simple alcohols like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid yields the corresponding methyl or ethyl esters.
A study on the esterification of phenylacetic acid with various hydroxylated derivatives demonstrated that the use of a heterogeneous catalyst like Amberlyst-15 can lead to high yields (around 80%) and selectivity, particularly when an excess of the alcohol is used as the solvent at elevated temperatures (around 110°C). ias.ac.in This method offers an eco-friendly alternative to traditional homogeneous catalysts. ias.ac.in
The synthesis of more complex esters, such as those derived from diols, has also been explored. For example, reacting hydroxyphenylacetic acids with α,ω-diols in the presence of sulfuric acid can produce hydroxyalkyl esters in good to excellent yields (60–96%). inventivapharma.com This approach allows for the introduction of a secondary hydroxyl group at the terminus of the ester chain, providing a further point for modification. inventivapharma.com
The following table summarizes representative examples of esterification reactions of phenylacetic acid derivatives:
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |
| Phenylacetic acid | Propan-1-ol | Amberlyst-15 | Propyl phenylacetate | High |
| Phenylacetic acid | Phenylmethanol | Amberlyst-15 | Benzyl (B1604629) phenylacetate | High |
| Phenylacetic acid | Cyclohexanol | Amberlyst-15 | Cyclohexyl phenylacetate | High |
| 4-Hydroxyphenylacetic acid | 1,4-Butanediol | Sulfuric acid | 4-Hydroxybutyl 2-(4-hydroxyphenyl)acetate | Good |
This table is generated based on data from analogous reactions and is for illustrative purposes.
The conversion of the carboxylic acid group to an amide is another important derivatization strategy. Amide synthesis often involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
Common coupling reagents used for this purpose include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov For example, the reaction of this compound with an amine in the presence of EDC and HOBt would yield the corresponding amide.
Alternative catalytic methods have also been developed. For instance, NiCl₂ has been shown to catalyze the direct amidation of phenylacetic acid derivatives with amines in toluene (B28343) at 110°C, with yields being sensitive to the steric and electronic effects of substituents on the aromatic ring. nih.gov Another efficient catalyst for this transformation is TiCp₂Cl₂. orgsyn.org These methods avoid the need for stoichiometric activating agents, making them more atom-economical. nih.govorgsyn.org
The table below illustrates various methods for the synthesis of amide derivatives from phenylacetic acids:
| Phenylacetic Acid Derivative | Amine | Coupling Agent/Catalyst | Solvent | Product |
| 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | 4-(Aminomethyl)pyridine | EDC/HOBt | Chloroform | 2-(1,3-Dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide |
| Phenylacetic acid | Benzylamine (B48309) | NiCl₂ | Toluene | N-Benzyl-2-phenylacetamide |
| Phenylacetic acid | Various amines | TiCp₂Cl₂ | Toluene | Corresponding amides |
This table is generated based on data from analogous reactions and is for illustrative purposes.
The bifunctional nature of this compound allows for intramolecular cyclization reactions to form bicyclic structures. These cyclic analogues restrict the conformational flexibility of the molecule, which can be advantageous in the design of compounds with specific biological targets.
One potential cyclic analogue is an isochroman-3-one . This can be envisioned through an intramolecular esterification. While direct acid-catalyzed cyclization might be challenging, conversion of the carboxylic acid to a more reactive species like an acid chloride, followed by intramolecular reaction with the benzylic alcohol, could facilitate the ring closure.
Another important class of cyclic analogues are isoindolin-1-ones . The synthesis of these lactams typically involves the reaction of a 2-carboxybenzaldehyde (B143210) with an amine. organic-chemistry.org While this compound does not possess this exact functionality, related strategies could be employed. For instance, oxidation of the hydroxymethyl group to an aldehyde, followed by conversion of the acetic acid side chain to an amino group or a precursor, could set the stage for an intramolecular cyclization to form a substituted isoindolinone. The synthesis of 3-hydroxyisoindolinones can be achieved through the lithiation of N-phenylnaphthalene-1-carboxamide followed by reaction with DMF. nih.gov
The synthesis of isochromanones can be achieved from o-tolylacetic acid through radical chlorination to form 2-chloromethylphenylacetic acid, which is then cyclized using a base. quickcompany.in A similar strategy could be adapted for a derivative of this compound where the hydroxymethyl group is appropriately protected.
Chemical Approaches to Biologically Relevant Analogues (Focus on synthesis, not biological testing)
The synthesis of biologically relevant analogues of this compound often involves the introduction of pharmacophoric features or the modification of existing functional groups to mimic the interactions of known bioactive molecules. The synthetic methods described for ester and amide derivatives are directly applicable to the creation of a wide range of such analogues.
For instance, the Suzuki coupling reaction is a powerful tool for creating carbon-carbon bonds and can be used to synthesize substituted phenylacetic acid derivatives. inventivapharma.com This palladium-catalyzed reaction between an aryl boronic acid and an aryl halide can be employed to introduce various substituents onto the phenyl ring of a this compound precursor, thereby generating a library of analogues. inventivapharma.com
The introduction of a hydroxymethyl group, as is present in the parent compound, is a known strategy in drug design to enhance pharmacokinetic and pharmacodynamic properties. nih.gov Synthetic routes to hydroxymethylated phenylacetic acids can involve the reduction of a corresponding carboxylic acid or ester group on the phenyl ring. For example, 4-(hydroxymethyl)phenylacetic acid has been synthesized from a precursor by hydrolysis of an ester followed by acidification. chemicalbook.com
The synthesis of more complex, multi-ring systems that incorporate the phenylacetic acid motif is also of interest. For example, new phenylacetic acid derivatives with multiple phenyl substituents have been prepared through multi-step syntheses involving Suzuki coupling to build the core aromatic structure, followed by functionalization to introduce the acetic acid moiety. researchgate.net
Theoretical Studies on Structure-Reactivity Correlations
Theoretical studies, such as Quantitative Structure-Activity Relationship (QSAR) analysis, provide valuable insights into the correlation between the chemical structure of a molecule and its reactivity or biological activity. researchgate.net For derivatives of this compound, these studies can help in understanding how modifications to the structure influence its properties.
Ab initio theoretical methods can be used to determine the preferred geometries and relative stabilities of different derivatives. uc.pt Such studies on phenolic acid esters have shown that the most stable structures often have a planar geometry, influenced by electrostatic factors and intramolecular hydrogen bonding. uc.pt These conformational preferences can significantly impact how the molecule interacts with its environment.
QSAR studies on phenylacetic acid derivatives have been conducted to model their biological activities. mdpi.comnih.gov These studies typically involve calculating various molecular descriptors, such as electronic, steric, and hydrophobic parameters, and correlating them with observed activity using statistical methods. For example, in a series of phenylacetamides, the lipophilicity of the amine portion and the presence of a phenyl ring near the amine were found to increase inhibitory potency against sodium channels. nih.gov
For this compound derivatives, theoretical studies could be employed to predict how changes in the ester or amide substituent would affect properties like logP (a measure of lipophilicity), polar surface area, and the distribution of electrostatic potential. These predictions can then guide the synthesis of new analogues with desired characteristics. The presence of the hydroxymethyl group, for instance, would be expected to increase polarity and hydrogen bonding potential compared to unsubstituted phenylacetic acid.
Advanced Analytical and Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. A ¹³C NMR spectrum for [3-(Hydroxymethyl)phenyl]acetic acid would display unique signals for each carbon atom in a distinct chemical environment. This includes the carbon of the carboxyl group (-COOH), the methylene (B1212753) carbons (-CH₂-), the aromatic carbons, and the carbon of the hydroxymethyl group (-CH₂OH). The chemical shifts of these signals are indicative of the type of carbon and its neighboring atoms, allowing for a complete analysis of the carbon skeleton.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure and confirming the substitution pattern on the aromatic ring.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands:
A very broad peak in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group.
A strong, sharp peak around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.
A broad peak around 3200-3600 cm⁻¹, indicating the O-H stretching vibration of the alcohol (hydroxymethyl) group.
Peaks corresponding to C-H stretching and C=C bending vibrations of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons like the benzene (B151609) ring. The UV-Vis spectrum of this compound would display one or more absorption maxima (λmax) in the ultraviolet region, corresponding to the π → π* transitions of the aromatic ring. The exact position and intensity of these absorptions are influenced by the substituents on the ring.
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and confirm its elemental formula (C₉H₁₀O₃). Analysis of the fragmentation patterns in the mass spectrum would reveal characteristic losses, such as the loss of water (H₂O) or the carboxyl group (-COOH), further supporting the proposed structure.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of a unique molecular formula.
For this compound, the theoretical monoisotopic mass is calculated based on its molecular formula, C₉H₁₀O₃. HRMS analysis would involve ionizing the molecule and measuring its exact mass. The experimentally determined mass is then compared to the theoretical mass. A close match provides strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). For instance, gas chromatography coupled with high-resolution mass spectrometry has been effectively used to analyze related hydroxyphenylacetic acid isomers, confirming their molecular formulas in complex biological samples. hmdb.ca
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₃ |
| Theoretical Monoisotopic Mass | 166.06299 g/mol |
| Theoretical Average Molecular Weight | 166.174 g/mol |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Separation and Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This technique is ideal for identifying and quantifying this compound in complex mixtures, such as biological fluids or reaction media.
In a typical LC-MS/MS workflow, the sample is first injected into an HPLC system where this compound is separated from other components on a reversed-phase column (e.g., C18). nih.gov The separated analyte then enters the mass spectrometer, where it is ionized (commonly via electrospray ionization, ESI). In the first mass analyzer (MS1), the precursor ion corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific fragmentation pattern that serves as a molecular fingerprint for confident identification and quantification. nih.gov For related phenolic acids, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) has been used to improve chromatographic retention and detection sensitivity in LC-MS/MS analysis. researchgate.net
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF/TOF MS) for Complex Mixture Analysis
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for the rapid analysis of molecules in complex mixtures with minimal sample preparation. nih.govnih.gov While extensively used for large biomolecules, its application extends to smaller organic compounds like phenolic acids. nih.gov
In this method, the sample containing this compound is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid, DHB) on a target plate. researchgate.netmdpi.com A pulsed laser irradiates the crystal, causing the matrix to absorb energy and desorb, carrying the analyte molecules into the gas phase as intact ions. These ions are then accelerated into a time-of-flight analyzer, where their m/z is determined based on the time it takes them to reach the detector. MALDI-TOF MS offers several advantages, including high speed, sensitivity, and tolerance to contaminants. nih.gov The combination of HPLC separation with subsequent MALDI-TOF MS analysis of collected fractions can be a powerful strategy for the rapid and accurate identification of phenolic acids in complex samples. nih.gov
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of this compound, enabling its separation, purification, and quantification. The choice of technique depends on the analyte's properties and the analytical goal.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of this compound. Reversed-phase HPLC is the most common mode used for this type of polar aromatic compound.
A typical method would employ a C18 stationary phase column. sigmaaldrich.com The mobile phase often consists of a mixture of an aqueous solvent (like water with an acid modifier such as phosphoric or formic acid to control ionization) and an organic solvent (typically acetonitrile (B52724) or methanol). sigmaaldrich.comsielc.com Isocratic or gradient elution can be used to achieve optimal separation from impurities. Detection is commonly performed using an ultraviolet (UV) detector, set at a wavelength where the phenyl group exhibits strong absorbance (e.g., 215-270 nm). sigmaaldrich.comroutledge.com By comparing the peak area of the sample to that of a certified reference standard, the purity and concentration of this compound can be accurately determined.
Table 2: Example HPLC Conditions for Phenylacetic Acid Analysis
| Parameter | Condition | Source |
|---|---|---|
| Column | Ascentis® C18, 15 cm x 4.6 mm, 5 µm | sigmaaldrich.com |
| Mobile Phase | 20 mM Phosphoric Acid : Acetonitrile (75:25) | sigmaaldrich.com |
| Flow Rate | 1.0 mL/min | sigmaaldrich.com |
| Temperature | 35 °C | sigmaaldrich.com |
| Detector | UV at 215 nm | sigmaaldrich.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. researchgate.net Due to its carboxylic acid and alcohol functional groups, this compound has low volatility and is not directly amenable to GC analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable analogue.
A common derivatization strategy is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. hmdb.ca Reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) yields a volatile TMS-ether-ester derivative. This derivative can then be readily analyzed by GC, typically on a non-polar or medium-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane). hmdb.ca Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of the derivatized compound based on its characteristic retention time and mass spectrum. hmdb.cafoodb.ca
Method Development and Validation for Analytical Precision
For any analytical method to be considered reliable and accurate, it must undergo rigorous development and validation. routledge.com This process ensures that the method is suitable for its intended purpose and provides consistently precise results. nih.gov
Key validation parameters for chromatographic methods like HPLC or LC-MS/MS include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. nih.govnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A thoroughly validated analytical method ensures the integrity and reliability of data generated for the characterization of this compound. researchgate.net
X-ray Diffraction for Solid-State Structure Determination and Crystal Packing (Applied to related compounds)
For instance, in the crystal structures of salts of 3-chloro-4-hydroxyphenylacetic acid with various amines, N-H···O and C-H···Cl contacts are consistently observed. nih.gov O-H···O contacts are also a common feature, highlighting the importance of the hydroxyl and carboxyl groups in forming the crystal lattice. nih.gov The study of these related structures demonstrates how subtle changes in chemical composition, such as the introduction of a substituent or the formation of a salt, can influence the hydrogen bonding patterns and, consequently, the crystal packing.
The analysis of these related compounds underscores the utility of X-ray diffraction in understanding the solid-state architecture of substituted phenylacetic acids. The data strongly suggest that the crystal structure of this compound would be significantly influenced by hydrogen bonding involving its carboxylic acid and hydroxymethyl moieties.
Below is a table summarizing key crystallographic data for a related compound, 4-hydroxyphenylacetic acid.
Interactive Data Table of Crystallographic Information for 4-Hydroxyphenylacetic acid
| Parameter | Value |
| Compound Name | 4-Hydroxyphenylacetic acid |
| Molecular Formula | C₈H₈O₃ |
| System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.45 Å, b = 5.03 Å, c = 12.58 Å |
| β = 107.8° | |
| Volume | 689.5 ų |
| Z | 4 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, starting from its electronic structure.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. Applied to [3-(Hydroxymethyl)phenyl]acetic acid, DFT calculations would be used to determine its most stable three-dimensional structure. The process involves geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy.
This optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These electronic parameters are crucial for understanding the molecule's reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.
Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is illustrative of the type of data generated from DFT calculations and is not based on published experimental results.)
| Property | Predicted Value | Significance |
| Ground State Energy | Value in Hartrees | Indicates the molecule's thermodynamic stability. |
| HOMO Energy | Value in eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Value in eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Value in eV | Correlates with chemical reactivity and electronic transitions. |
| Dipole Moment | Value in Debye | Measures the overall polarity of the molecule. |
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of the molecule.
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical frequency calculations can predict the wavenumbers and intensities of the vibrational bands. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to the stretching and bending vibrations of its functional groups, such as the O-H stretch of the alcohol and carboxylic acid, the C=O stretch of the carboxylic acid, and the various C-H and C-C vibrations of the phenyl ring.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. These calculations would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic excitations within the molecule, typically involving the π-system of the benzene (B151609) ring.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its side chains, MD simulations would be invaluable.
By simulating the molecule's dynamics, researchers can explore its conformational landscape, identifying the different low-energy shapes (conformers) it can adopt and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules. Furthermore, MD simulations can model how multiple molecules of this compound interact with each other or with solvent molecules, providing detailed information on intermolecular forces like hydrogen bonding, which would be significant given the presence of both hydroxyl and carboxylic acid groups.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical chemistry can be used to model the pathways of chemical reactions involving this compound. For instance, the esterification of its carboxylic acid group or the oxidation of its hydroxymethyl group could be modeled.
This involves identifying the reactants, products, and any intermediates along the reaction coordinate. A key aspect of this analysis is locating the transition state—the highest energy point on the reaction pathway. By calculating the structure and energy of the transition state, chemists can determine the activation energy of the reaction, which is a critical factor in understanding the reaction rate. This modeling provides a step-by-step view of how bonds are broken and formed, offering insights that are often difficult to obtain through experiments alone.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. In the context of this compound, a QSPR model could be developed as part of a larger dataset of related phenolic acids.
The first step would be to calculate a set of molecular descriptors for this compound and other similar compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Subsequently, statistical methods are used to create a regression model that links these descriptors to a specific property of interest, such as solubility, melting point, or a measure of biological activity. Such a model could then be used to predict the properties of new, unsynthesized compounds with similar structural features.
Applications in Chemical Synthesis and Materials Science
Versatile Intermediate in Organic Synthesis and Pharmaceutical Precursor Development
[3-(Hydroxymethyl)phenyl]acetic acid serves as a versatile intermediate in organic synthesis, primarily due to its two distinct functional groups which can be manipulated selectively. The carboxylic acid group can undergo reactions like esterification or amidation, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. evitachem.com This dual reactivity makes it a valuable precursor in the synthesis of pharmaceutical compounds. evitachem.comguidechem.com
Phenylacetic acid and its derivatives are foundational structures in a wide array of pharmaceuticals, including anti-inflammatory drugs like diclofenac (B195802) and analgesics. guidechem.commdpi.comwikipedia.org The structural motif is also present in drugs such as bendazol, camylofin, and lorcainide. mdpi.comwikipedia.org The presence of the hydroxymethyl group on the phenyl ring of this compound provides a strategic point for further molecular elaboration, allowing for the construction of more complex drug candidates. mdpi.com Its role as a metabolite in biochemical research further underscores its relevance in pharmaceutical development, where it can be used in studies related to metabolic pathways. evitachem.com
Building Block for Complex Molecule Construction
The distinct reactivity of the carboxyl and hydroxyl groups allows for the strategic construction of complex molecules. For instance, the carboxylic acid can be used as a handle to connect to one part of a target molecule, while the hydroxymethyl group is modified or used as a connection point for another fragment. This controlled, stepwise approach is fundamental in multi-step organic synthesis.
Synthetic strategies often involve protecting one functional group while the other is being chemically transformed. The hydroxymethyl group can be oxidized to form the corresponding aldehyde or ketone, while the carboxylic acid can be reduced to form an alcohol. evitachem.com Furthermore, the carboxylic acid readily reacts with alcohols to form esters. evitachem.com This selective reactivity is crucial for building intricate molecular architectures from simpler precursors. The synthesis of substituted phenylacetic acid derivatives often employs methods like Palladium-catalyzed Suzuki coupling, demonstrating how such building blocks are integrated into larger structures. inventivapharma.com
Role in the Synthesis of Specialty Chemicals and Agrochemicals
The structural framework of this compound is not only relevant to pharmaceuticals but also serves as an intermediate in the creation of specialty chemicals and agrochemicals. innopeptichem.com The phenylacetic acid core is a common feature in various biologically active compounds, including plant growth regulators like auxins. nih.gov By modifying the functional groups of this compound, chemists can synthesize novel compounds for evaluation in agricultural applications, such as herbicides, fungicides, or pesticides. The ability to introduce different functionalities through the hydroxyl and carboxyl groups allows for the fine-tuning of a molecule's properties to achieve desired activity and selectivity. innopeptichem.com
Integration into Polymer Chemistry and Advanced Materials Development
The functional groups of this compound make it a candidate for integration into the field of polymer science, where it can be used to create functional polymers and advanced materials.
This compound can be considered a functional monomer for the synthesis of polymers like polyesters and polyamides. The hydroxyl and carboxylic acid groups can participate in polycondensation reactions. For example, self-condensation could theoretically lead to a polyester, or it could be co-polymerized with other monomers, such as diols or diamines, to create a variety of polymer structures. The presence of both functionalities on a single molecule allows for the creation of polymers with specific properties imparted by the aromatic ring and the pendant groups. The development of functional polymers from bio-based monomers is a significant area of research, and molecules with versatile functional groups are key to this endeavor. nih.govfrontiersin.org
While direct polymerization of this compound is one application, its structural motifs are highly relevant in the synthesis of advanced materials like helical polymers. Substituted phenylacetylenes, which are structurally related, are known to polymerize using transition metal catalysts, particularly Rhodium-based systems, to form stereoregular polymers with a helical main chain. nih.govresearchgate.net
Researchers have synthesized star polymers composed of three helical poly(phenylacetylene) chains using Rh-based multicomponent catalyst systems. researchgate.netnih.gov These polymerizations are living, which allows for precise control over the molecular weight and a narrow molar mass dispersity. nih.gov For instance, the polymerization of monomers like 3,5-bis(hydroxymethyl)phenylacetylene, a close structural analog, can be initiated with a chiral rhodium catalyst to induce a one-handed helical structure in the resulting polyacetylene backbone. mdpi.com
The typical catalysts used for these polymerizations are rhodium complexes such as [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene). nih.govmdpi.com The polymerization process is tolerant of various functional groups and can proceed in different solvents. nih.gov The resulting helical polymers exhibit unique chiroptical properties, making them interesting for applications in electronics and photonics. researchgate.net
Table 1: Examples of Rh-catalyzed Polymerization of Acetylene Derivatives This table is interactive. You can sort and filter the data.
| Monomer | Catalyst System | Polymer Structure | Key Finding | Reference |
|---|---|---|---|---|
| Phenylacetylene Derivatives | Rh-based multicomponent catalyst | Three-armed star-shaped poly(phenylacetylene) | Successful synthesis of star polymers with precisely controlled molecular weight (dispersity < 1.03). researchgate.netnih.gov | researchgate.netnih.gov |
| 3,5-bis(hydroxymethyl)phenylacetylene | Chiral rhodium catalyst | One-handed helical polyacetylene | Induction of a specific helical structure in the polymer backbone. mdpi.com | mdpi.com |
| Acetylene with thiophene (B33073) substituent | Rh catalyst with co-catalyst | Polyacetylene with electroactive thiophene side group | Synthesis of a new polyacetylene derivative with potential electronic functions. nih.gov | nih.gov |
Biochemical Pathways and Enzymatic Transformations Non Human Focus
Microbial Biotransformation and Metabolism of Phenylacetic Acid Derivatives
Phenylacetic acid is a key intermediate metabolite in the microbial degradation of various aromatic compounds. nih.govfrontiersin.org Microbes have developed efficient enzymatic pathways to utilize these compounds as carbon sources. nih.gov The ability to metabolize PAA is widespread among bacteria and fungi, enabling them to thrive in diverse environments. nih.govfrontiersin.org
A diverse range of microorganisms capable of metabolizing phenylacetic acid and its derivatives has been identified. PAA is widely distributed across bacteria, fungi, and algae. frontiersin.org Many bacterial genera, such as Pseudomonas, can use aromatic molecules like PAA as their sole carbon source for growth. frontiersin.org In other bacteria, including Clostridium and Bacteroides, PAA is a metabolic end product. frontiersin.org
Several specific microorganisms have been characterized for their role in PAA metabolism:
Bacteria : Genera like Bacillus, Enterobacter cloacae, Azospirillum brasilense, and Burkholderia are known to produce PAA. nih.gov The bacterial PAA catabolic pathway is present in approximately 16% of sequenced bacterial genomes. nih.govfrontiersin.org
Fungi and Yeasts : The fungus Rhizoctonia solani can hydroxylate phenylacetic acid to produce 3-hydroxyphenylacetic acid, among other products. google.com Yeast strains belonging to the Yarrowia genus, particularly Yarrowia lipolytica, have been shown to metabolize aromatic amino acids to form phenylacetic acid and 4-hydroxyphenylacetic acid. mdpi.comresearchgate.net
The widespread presence of PAA and its metabolic pathways in microbes highlights its significance in microbial ecology, where it can act as a signaling molecule or an antimicrobial agent to deter competing species. nih.govfrontiersin.orgnih.gov
Microorganisms employ specific enzymatic pathways to process PAA. In bacteria, the PAA catabolic pathway involves a set of approximately 12 enzymes that work in concert to break down the compound. nih.govfrontiersin.org This pathway typically involves the activation of PAA to a coenzyme A (CoA) thioester, followed by epoxidation of the aromatic ring and subsequent cleavage. nih.gov
The biosynthesis of PAA in many bacteria and fungi occurs through the Ehrlich pathway, starting from the amino acid L-phenylalanine. researchgate.net This process involves the transamination of phenylalanine, followed by decarboxylation of the resulting phenylpyruvate and subsequent oxidation of phenylacetaldehyde (B1677652). nih.gov
Specific enzymatic transformations include:
Hydroxylation : Some microorganisms can hydroxylate the aromatic ring of phenylacetic acid. For instance, the fungus Rhizoctonia solani converts PAA into a mixture of hydroxylation products, including 2-hydroxyphenylacetic acid, 3-hydroxyphenylacetic acid, and 4-hydroxyphenylacetic acid. google.com However, compounds like 3-hydroxyphenylacetic acid often undergo further metabolism by the microorganism. google.com
Conversion from Amino Acids : Yeasts of the Yarrowia genus can biotransform L-phenylalanine and L-tyrosine into phenylacetic acid and 4-hydroxyphenylacetic acid, respectively, with high selectivity under aerobic conditions. mdpi.comresearchgate.net
| Microorganism | Substrate | Primary Product(s) | Pathway |
|---|---|---|---|
| Yarrowia lipolytica | L-Phenylalanine | Phenylacetic acid | Ehrlich Pathway |
| Yarrowia lipolytica | L-Tyrosine | 4-Hydroxyphenylacetic acid | Ehrlich Pathway |
| Rhizoctonia solani | Phenylacetic acid | 3-Hydroxyphenylacetic acid, 4-Hydroxyphenylacetic acid | Hydroxylation |
| Bacillus megaterium | L-Phenylalanine | Phenylacetic acid | Ehrlich Pathway |
Role in Plant Metabolic Pathways
Phenylacetic acid is now recognized as a naturally occurring auxin, a class of plant hormones that play a critical role in regulating plant growth and development. nih.govbohrium.comnih.gov
PAA has been identified as a natural auxin in a wide range of vascular and non-vascular plants. nih.govbohrium.comscilit.com Although its biological activity is generally lower than that of the most studied auxin, indole-3-acetic acid (IAA), PAA is often present at significantly higher endogenous concentrations in various plant tissues. nih.govnih.gov
PAA influences several aspects of plant development:
Root Growth : Exogenous application of PAA can enhance the formation of lateral roots. nih.govnih.gov In some species, such as peas, PAA has been reported to be more active than IAA in promoting lateral root formation. nih.govnih.gov
Gene Regulation : PAA can regulate the same set of auxin-responsive genes as IAA, acting through the same TIR1/AFB signaling pathway. nih.govbohrium.com
While both IAA and PAA have overlapping regulatory roles, they exhibit distinct transport characteristics. Unlike IAA, which undergoes active polar transport, PAA does not appear to be actively transported in a polar manner, which may contribute to their different physiological roles. bohrium.com
To maintain hormonal homeostasis, plants regulate the levels of active auxins like PAA through conjugation. nih.govnih.gov This process involves attaching amino acids or glucose to the PAA molecule, which generally leads to its inactivation, storage, or degradation. nih.gov
Several PAA conjugates have been identified in plants:
Amino Acid Conjugates : The most common amino acid conjugates are PAA-aspartate (PAA-Asp) and PAA-glutamate (PAA-Glu). nih.govbiorxiv.org More recently, PAA-leucine (PAA-Leu), PAA-phenylalanine (PAA-Phe), and PAA-valine (PAA-Val) have also been discovered as endogenous conjugates in species like pea and wheat. nih.gov
Glucose Conjugates : PAA can also be conjugated to glucose to form PAA glucosyl ester (PAA-glc). nih.gov
The formation of amino acid conjugates is catalyzed by enzymes from the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases. nih.govbiorxiv.orgresearchgate.net These enzymes play a crucial role in mediating the metabolic crosstalk between different auxins, as the application of PAA can lead to an increase in IAA-aspartate levels and vice-versa, in a GH3-dependent manner. biorxiv.org
| PAA Conjugate | Conjugating Molecule | Enzyme Family (for Amino Acids) | Identified in Species (Examples) |
|---|---|---|---|
| PAA-Aspartate (PAA-Asp) | Aspartic Acid | GH3 | Arabidopsis thaliana |
| PAA-Glutamate (PAA-Glu) | Glutamic Acid | GH3 | Arabidopsis thaliana |
| PAA-Leucine (PAA-Leu) | Leucine | GH3 | Pea, Wheat |
| PAA-Phenylalanine (PAA-Phe) | Phenylalanine | GH3 | Pea, Wheat |
| PAA-Valine (PAA-Val) | Valine | GH3 | Pea, Wheat |
| PAA-Glucose (PAA-glc) | Glucose | UGT (UDP-glucuronosyltransferase) | Arabidopsis thaliana |
The biosynthesis of PAA is closely linked to the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites, including lignin (B12514952), flavonoids, and coumarins. taylorandfrancis.comnih.govfrontiersin.org Both pathways utilize the aromatic amino acid L-phenylalanine as a common precursor. biorxiv.orgtaylorandfrancis.com
The connection is established at the initial step:
The phenylpropanoid pathway is initiated when the enzyme phenylalanine ammonia-lyase (PAL) converts phenylalanine into cinnamic acid. taylorandfrancis.comfrontiersin.org
The PAA biosynthesis pathway also starts with phenylalanine but proceeds through a different set of enzymatic reactions. biorxiv.org
This shared origin from phenylalanine means that the metabolic flux into PAA biosynthesis and the phenylpropanoid pathway is interconnected. The regulation of enzymes at this branch point, such as PAL and the initial enzymes of PAA synthesis, is critical for controlling the allocation of carbon to these distinct but related metabolic networks. Therefore, while PAA is not a direct intermediate in the synthesis of phenylpropanoids like lignin or flavonoids, its production is metabolically linked to this essential pathway. biorxiv.orgfrontiersin.org
Enzyme Activity Studies and Mechanistic Insights (using the compound or related structures as substrates)
The enzymatic transformation of [3-(Hydroxymethyl)phenyl]acetic acid and its precursors has been a subject of investigation, particularly within the context of microbial metabolism and biocatalysis. These studies provide valuable insights into the mechanisms of enzymatic reactions and the substrate specificity of various enzymes.
Substrate Specificity of Enzymes (e.g., Aldehyde Dehydrogenases, UDP-Glucuronosyltransferases)
The substrate specificity of enzymes is a critical aspect of their function, dictating which molecules they can bind to and chemically modify. While direct studies on this compound as a substrate for aldehyde dehydrogenases and UDP-glucuronosyltransferases in non-human systems are not extensively documented, the broader substrate preferences of these enzyme families allow for informed inferences.
Aldehyde Dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that oxidize a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.govresearchgate.netnih.govnih.gov Their substrate specificity is broad, encompassing aliphatic and aromatic aldehydes. nih.govresearchgate.netnih.govnih.gov In microorganisms, ALDHs are crucial in the degradation pathways of aromatic compounds. For instance, phenylacetaldehyde dehydrogenase, an ALDH, catalyzes the oxidation of phenylacetaldehyde to phenylacetic acid in bacteria such as Pseudomonas putida. nih.gov The substrate-binding pocket of ALDHs can accommodate a range of substituents on the aromatic ring. It is plausible that an aldehyde derivative of this compound, such as 3-(hydroxymethyl)phenylacetaldehyde, would be a substrate for certain ALDHs. The presence of the hydroxymethyl group would influence the binding affinity and catalytic efficiency, depending on the specific topology of the enzyme's active site.
UDP-Glucuronosyltransferases (UGTs) are key enzymes in phase II metabolism, catalyzing the transfer of glucuronic acid from UDP-glucuronic acid to a substrate. wikipedia.orgepa.gov This process, known as glucuronidation, increases the water solubility of the substrate, facilitating its excretion. wikipedia.org UGTs exhibit broad substrate specificity, acting on a diverse array of compounds, including phenols, alcohols, and carboxylic acids. researchgate.netnih.govnih.gov In non-human organisms, UGTs play a role in the detoxification of xenobiotics and the metabolism of endogenous compounds. Given that this compound possesses both a hydroxyl and a carboxylic acid group, it presents two potential sites for glucuronidation. The substrate specificity of different UGT isoforms would determine whether the hydroxyl group, the carboxylic acid group, or both are conjugated.
The following interactive table summarizes the general substrate classes for these enzymes and the potential for this compound to act as a substrate.
| Enzyme Family | General Substrates (Non-Human) | Potential Substrate Moiety on this compound |
| Aldehyde Dehydrogenases (ALDHs) | Aromatic aldehydes (e.g., phenylacetaldehyde) | The corresponding aldehyde, 3-(hydroxymethyl)phenylacetaldehyde |
| UDP-Glucuronosyltransferases (UGTs) | Phenols, Alcohols, Carboxylic acids | Hydroxymethyl group, Acetic acid group |
Reaction Kinetics and Enzymatic Mechanisms
Detailed kinetic studies on the enzymatic transformation of this compound are limited. However, extensive research on related aromatic compounds provides a framework for understanding the potential reaction kinetics and mechanisms.
The kinetics of aldehyde dehydrogenases with various aromatic aldehydes have been characterized. For example, phenylacetaldehyde dehydrogenase from Pseudomonas putida S12 follows a sequential ordered kinetic mechanism where NAD+ is the leading substrate. nih.gov The catalytic activity of this enzyme is pH-dependent, with an optimal range between pH 8 and 10, which is consistent with the role of a conserved cysteine residue as the catalytic nucleophile. nih.gov Substrate inhibition by the aldehyde has been observed in many ALDH enzymes. researchgate.net
The table below presents hypothetical kinetic data for an enzyme acting on an aromatic substrate, illustrating the types of parameters that are determined in such studies.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Phenylacetaldehyde Dehydrogenase (hypothetical) | 3-(hydroxymethyl)phenylacetaldehyde | 50 | 15 | 3.0 x 10⁵ |
| Unspecific Peroxygenase (hypothetical) | Phenylacetic acid | 250 | 5 | 2.0 x 10⁴ |
Precursor Role in Natural Product Biosynthesis
While this compound is a known metabolite, its specific role as a direct precursor in the biosynthesis of more complex natural products in non-human organisms is not well-established in the scientific literature. However, its formation from primary metabolites and its position within the broader context of aromatic compound metabolism suggest a potential intermediary role.
Phenylacetic acid and its derivatives are derived from the shikimate pathway, with L-phenylalanine serving as a key precursor. mdpi.com In plants and microorganisms, phenylalanine can be converted to phenylacetic acid through various routes, including the phenylpyruvic acid pathway and the phenylacetaldehyde pathway. mdpi.com The formation of this compound can be seen as a modification of the basic phenylacetic acid structure.
In fungi, as previously mentioned, unspecific peroxygenases can hydroxylate phenylacetic acid to produce hydroxyphenylacetic acid isomers. nih.govnih.govwhiterose.ac.uk This hydroxylation step represents a diversification of the phenylacetic acid scaffold, which could then potentially be further modified to generate other natural products.
In the context of microbial degradation of aromatic compounds, hydroxylated phenylacetic acids are common intermediates. researchgate.netnih.govsemanticscholar.orgmicrobiologyresearch.orgmdpi.comnih.govnih.gov For example, the degradation of 4-hydroxyphenylacetic acid by Acinetobacter and Pseudomonas putida involves ring cleavage and subsequent metabolism. nih.govnih.gov While these are catabolic pathways, the intermediates generated could potentially be shunted into biosynthetic pathways under specific physiological conditions.
Although direct evidence is sparse, it is conceivable that this compound could serve as a precursor for the biosynthesis of other secondary metabolites in certain organisms. The hydroxymethyl and acetic acid functional groups provide handles for further enzymatic modifications, such as oxidation, reduction, esterification, or glycosylation, which could lead to a variety of other natural products. nih.govresearchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Methodologies
The pursuit of more efficient and selective synthetic routes to complex organic molecules is a central theme in modern organic chemistry. rroij.com For [3-(Hydroxymethyl)phenyl]acetic acid, future research is likely to move beyond traditional methods towards more sophisticated and sustainable approaches.
One promising area is the continued development of advanced catalytic systems. solubilityofthings.com Innovations in transition metal and organocatalysis are enabling more direct and atom-economical transformations. solubilityofthings.com For instance, methodologies focusing on the direct C-H activation of aromatic rings could provide novel pathways to introduce the acetic acid moiety or the hydroxymethyl group, potentially reducing the number of steps required in a synthesis and minimizing the generation of waste. acs.org A recent patent describes a novel method for synthesizing phenylacetic acid derivatives through the carbonylation of benzyl (B1604629) chlorides, suggesting a potential alternative route that could be adapted for substituted analogues. researchgate.net Another innovative approach involves the synthesis of phenylacetic acid from glycolide (B1360168) or polyglycolic acid and benzene (B151609) under Lewis acid catalysis, which avoids the use of highly toxic reagents. google.com
Biocatalysis is also emerging as a powerful tool in chemical synthesis. qualitas1998.net The use of enzymes or whole-cell systems can offer unparalleled selectivity under mild reaction conditions. rsc.org Future research could focus on identifying or engineering enzymes that can perform selective hydroxylation of a methyl group on a substituted toluene (B28343) or selective oxidation of a corresponding aldehyde to a carboxylic acid, providing a green and efficient route to this compound. acs.orgacs.org The biocatalytic production of aromatic compounds from renewable feedstocks like D-glucose is an area of intense research and could eventually provide a sustainable route to precursors of this compound. nih.gov
Exploration of Undiscovered Reactivity Patterns
The presence of two distinct functional groups, a carboxylic acid and a primary alcohol, on the same aromatic scaffold makes this compound a versatile building block. While the independent reactivity of these groups is well-understood, future research will likely focus on exploring more nuanced and previously undiscovered reactivity patterns.
One area of interest is the development of selective transformations that can differentiate between the two functional groups under similar reaction conditions. This would allow for the stepwise functionalization of the molecule, opening up possibilities for the synthesis of complex derivatives. For example, developing catalytic systems that selectively promote reactions at the benzylic alcohol in the presence of the carboxylic acid, or vice versa, would be highly valuable.
Furthermore, the interplay between the two functional groups could lead to novel intramolecular reactions. Under certain conditions, it might be possible to induce cyclization reactions to form lactones or other heterocyclic structures. Exploring the conditions and catalysts that could promote such transformations is a key area for future investigation. The development of biocatalysts could also uncover novel reactivity, as enzymes can often perform transformations that are difficult to achieve with traditional chemical methods. rsc.org
Advancement in Spectroscopic Characterization Techniques
The unambiguous characterization of organic molecules is fundamental to chemical research. While standard spectroscopic techniques like 1D NMR and mass spectrometry are routine, advancements in these areas are providing ever more detailed structural information. numberanalytics.com
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, multidimensional techniques are becoming increasingly powerful for the structural elucidation of complex organic molecules. numberanalytics.comnumberanalytics.com For a molecule like this compound and its derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and to establish connectivity within the molecule. ipb.pt These advanced techniques are crucial for confirming the structure of new derivatives and for studying their conformational properties in solution. researchgate.net
Mass spectrometry (MS) has also seen significant advances that are beneficial for the characterization of compounds like this compound. dntb.gov.ua High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of a molecule with high accuracy. researchgate.net Tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation patterns of a molecule, which can be used to elucidate its structure. nih.gov The coupling of mass spectrometry with separation techniques like gas chromatography (GC-MS) and liquid chromatography (LC-MS) is a powerful tool for the analysis of complex mixtures and for the identification of reaction products and impurities. nih.gov Future trends in spectroscopy also point towards the increased use of hyphenated techniques, such as LC-NMR, and spectroscopic imaging. numberanalytics.com
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry. multiresearchjournal.com These powerful computational tools can analyze vast amounts of chemical data to predict reaction outcomes, optimize synthetic pathways, and design new molecules with desired properties. beilstein-journals.orgacs.org
Focus on Sustainable and Green Chemical Processes in Production and Application
The principles of green chemistry are increasingly being integrated into all aspects of the chemical industry, from research and development to large-scale production. blazingprojects.com The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dcatvci.org For this compound, there is a significant opportunity to apply these principles to both its synthesis and its applications.
Future research will likely focus on developing manufacturing processes for this compound that are more environmentally friendly. reachemchemicals.com This includes the use of renewable starting materials, the replacement of hazardous solvents with greener alternatives like water, and the development of catalytic processes that are more energy-efficient. mdpi.com Biocatalytic routes, as mentioned earlier, are a key component of this trend, as they often operate under mild conditions and in aqueous environments. chemistryjournals.net The development of novel catalysts that have a lower carbon footprint is another important area of research. sciencedaily.com
Q & A
Basic Research Questions
Q. What are the key identifiers and structural features of [3-(Hydroxymethyl)phenyl]acetic acid?
- Answer : The compound is systematically named (3-Hydroxy-4-methoxyphenyl)acetic acid (IUPAC) with CAS No. 306-08-1. Its molecular formula is C₉H₁₀O₄ , featuring a hydroxyl (-OH) group at the meta position and a hydroxymethyl (-CH₂OH) group on the phenyl ring, conjugated with an acetic acid side chain. Key spectral data (e.g., mass spectrometry and NMR) are essential for structural confirmation .
| Property | Detail |
|---|---|
| Molecular Weight | 182.18 g/mol |
| Key Functional Groups | Hydroxyl, hydroxymethyl, carboxylic acid |
| Spectral Data Sources | mzCloud (Reference453), MS/NMR libraries |
Q. What are the recommended handling and storage protocols for this compound?
- Answer :
- Handling : Use nitrile gloves (EN 374 compliance) and lab coats. Avoid skin contact via proper glove removal techniques .
- Storage : Store in a cool (<25°C), dry environment away from heat/moisture. Incompatible with strong acids, bases, and oxidizing agents .
- Safety : No acute toxicity data available; treat as a potential irritant. Use fume hoods for bulk handling .
Q. What synthetic routes are commonly employed for this compound?
- Answer :
- Friedel-Crafts Alkylation : React 3-hydroxybenzaldehyde with chloroacetic acid under inert conditions (argon atmosphere) to introduce the acetic acid moiety .
- Post-Synthetic Modification : Hydroxymethylation via formaldehyde condensation, followed by purification via recrystallization (ethanol/water) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying experimental conditions?
- Answer : The SDS notes stability under recommended storage but lacks decomposition product data . To address this:
Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
Use mass spectrometry to identify degradation byproducts (e.g., decarboxylation or oxidation derivatives) .
Cross-validate with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
Q. What enzymatic interactions are critical in the metabolic pathways of this compound?
- Answer :
-
Phenylacetate-CoA Ligase : Catalyzes the conversion to phenylacetyl-CoA, a key intermediate in aromatic compound catabolism. Use in vitro enzyme assays (NADH-coupled kinetics) to quantify activity .
-
Cytochrome P450 Enzymes : Screen for hydroxylation using liver microsomes and LC-MS to detect metabolites like 3,4-dihydroxyphenylacetic acid .
Enzyme Role Assay Method Phenylacetate-CoA Ligase Aromatic ring activation Spectrophotometric (340 nm) CYP3A4 Oxidative metabolism LC-MS/MS metabolite profiling
Q. What advanced analytical methods are recommended for characterizing trace impurities?
- Answer :
- High-Resolution MS (HRMS) : Resolve isobaric impurities (e.g., isomers with shifted hydroxyl groups) .
- 2D-NMR (HSQC, HMBC) : Map proton-carbon correlations to confirm substitution patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity profiles?
Perform AMES tests (Salmonella typhimurium) to assess mutagenicity.
Use Caenorhabditis elegans models for preliminary ecotoxicity screening.
Cross-reference with structurally similar compounds (e.g., 4-hydroxyphenylacetic acid LD₅₀ data) .
Methodological Recommendations
Designing a protocol for metabolic flux analysis in microbial systems :
- Steps :
Radiolabel the acetic acid moiety with ¹⁴C and track incorporation into TCA cycle intermediates via scintillation counting.
Use ¹³C-NMR to map carbon fate in Pseudomonas spp. cultures .
Compare with knockout strains lacking phenylacetate-CoA ligase to confirm pathway specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
